6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide
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Overview
Description
6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide is an organic compound with the molecular formula C12H10ClN3OS. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a pyridine ring substituted with a carbohydrazide group and a 4-chlorophenylsulfanyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide typically involves the following steps:
Formation of 6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbaldehyde: This intermediate is synthesized by reacting 4-chlorothiophenol with 6-bromopyridine-3-carbaldehyde under basic conditions.
Conversion to this compound: The aldehyde intermediate is then reacted with hydrazine hydrate to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s carbohydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or interfering with cellular processes. The 4-chlorophenylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbaldehyde: An intermediate in the synthesis of 6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide.
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a pyridine ring, a carbohydrazide group, and a 4-chlorophenylsulfanyl group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Biological Activity
The compound 6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide is a pyridine derivative that has garnered attention due to its potential biological activities. The presence of the 4-chlorophenyl and sulfanyl groups in its structure suggests a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing a sulfanyl group have been shown to possess strong antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | TBD | Antibacterial |
Control (Ciprofloxacin) | 2 | Standard Reference |
In a comparative study, derivatives showed varying degrees of inhibition against tested pathogens, suggesting that the substitution pattern on the phenyl ring significantly influences antibacterial efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
Ovarian Cancer | TBD | This compound |
Breast Cancer | TBD | This compound |
In studies evaluating the cytotoxicity against ovarian and breast cancer cells, derivatives exhibited moderate to high cytotoxicity with minimal toxicity to non-cancerous cells, indicating a selective action that is desirable in cancer therapeutics .
Anti-inflammatory Activity
The anti-inflammatory properties of similar pyridine derivatives have been documented in literature. Compounds with sulfanyl groups have shown promise in inhibiting pro-inflammatory cytokines, which is critical in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyridine derivatives against Salmonella typhi and Bacillus subtilis. The results indicated that compounds with a sulfanyl moiety exhibited stronger activity compared to those without .
- Cytotoxicity Assessment : In a separate investigation, the cytotoxic effects of several pyridine-based compounds were assessed using MTT assays on cancer cell lines. The results demonstrated that the presence of electron-withdrawing groups like chlorine enhances the cytotoxicity profile .
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfanylpyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-15-11)12(17)16-14/h1-7H,14H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIFHMUJBKTELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)C(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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